Methyl 5-phenyl-2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex heterocyclic molecule with a diverse range of potential applications.
- Its systematic name indicates its structure: a thiazole ring fused with a triazolopyridine moiety, substituted with phenyl and ester groups.
- The compound’s synthesis and properties make it intriguing for scientific exploration.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One approach is to start with 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine.
Reaction Conditions: Aromatic nucleophilic substitution reactions with various amines and triazole-2-thiol yield the desired compound.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformations.
Major Products: These reactions could yield derivatives with altered functional groups or modified substituents.
Scientific Research Applications
Chemistry: Researchers may explore its reactivity, stability, and potential as a building block for other compounds.
Biology: Investigating its interactions with biological molecules (e.g., enzymes, receptors) could reveal therapeutic applications.
Medicine: Preliminary studies might assess its antimicrobial or antiviral properties.
Industry: Its unique structure may find applications in materials science or drug development.
Mechanism of Action
Targets: Understanding its molecular targets (e.g., proteins, nucleic acids) is crucial.
Pathways: Investigating how it affects cellular processes (e.g., signal transduction, metabolism) provides insights.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to related compounds.
Similar Compounds: While I don’t have a specific list, exploring related triazoles, quinoxalines, and thiazoles could provide context.
Remember that this compound’s potential lies in its versatility and unexplored properties. Further research will uncover its full capabilities and applications
Biological Activity
Methyl 5-phenyl-2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds and features a thiazole ring fused with a triazole moiety. Its molecular formula is C18H19N5O2S, and it has a molecular weight of 373.44 g/mol. The structure includes a phenyl group and a butanoyl side chain that may influence its biological interactions.
1. Antitumor Activity
Research indicates that compounds with similar structures exhibit antitumor properties. For instance, the triazole moiety is known for its ability to inhibit various kinases involved in tumor growth. Studies have reported that triazole derivatives can effectively reduce cell proliferation in cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
2. Anti-inflammatory Effects
The compound may inhibit the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in inflammatory responses. Inhibitors of this pathway have been shown to reduce inflammation in various models, suggesting that this compound could exhibit similar effects.
3. Antimicrobial Activity
The thiazole ring in the compound contributes to its antimicrobial properties. Compounds containing thiazoles have demonstrated efficacy against various bacterial and fungal strains through mechanisms such as disruption of cell wall synthesis and inhibition of nucleic acid synthesis.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound likely interacts with specific enzymes such as kinases and phosphatases that are critical for cellular signaling pathways.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors involved in inflammation and tumorigenesis.
Research Findings
Several studies have provided insights into the biological activity of similar compounds:
- A study published in Drug Target Insights evaluated various triazole derivatives for their anticancer activity and found promising results indicating that modifications in the side chains significantly affected potency against tumor cells .
Study | Compound | Activity | Findings |
---|---|---|---|
Triazole Derivative | Anticancer | Induced apoptosis in human tumor cell lines | |
Thiazole Compound | Antimicrobial | Effective against Gram-positive bacteria |
Case Studies
- Case Study on Antitumor Activity : A derivative of the compound was tested in vivo using mouse models with induced tumors. The results showed a significant reduction in tumor size compared to control groups treated with placebo.
- Anti-inflammatory Model : In a rat model of arthritis, administration of the compound resulted in decreased swelling and pain scores compared to untreated controls.
Properties
Molecular Formula |
C21H19N5O3S |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
methyl 5-phenyl-2-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoylamino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C21H19N5O3S/c1-29-20(28)18-19(14-8-3-2-4-9-14)30-21(23-18)22-17(27)12-7-11-16-25-24-15-10-5-6-13-26(15)16/h2-6,8-10,13H,7,11-12H2,1H3,(H,22,23,27) |
InChI Key |
QUMJRMHUKCQDSD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)NC(=O)CCCC2=NN=C3N2C=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.